molecular formula C11H17N3O B1609555 N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine CAS No. 869901-11-1

N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine

Cat. No.: B1609555
CAS No.: 869901-11-1
M. Wt: 207.27 g/mol
InChI Key: XXFBCDNRFJGAPO-UHFFFAOYSA-N
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Description

N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine: is an organic compound characterized by its unique structure, which includes a morpholine ring and a pyridine ring connected via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and morpholine.

    Nucleophilic Substitution: Morpholine reacts with 2-chloropyridine under basic conditions to form 2-(morpholin-4-yl)pyridine.

    Methylation: The intermediate 2-(morpholin-4-yl)pyridine is then treated with formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the N-methyl group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: N-oxides of the morpholine or pyridine rings.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its ability to interact with various biological targets makes it a candidate for the development of novel therapeutic agents.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the material’s stability and functionality.

Mechanism of Action

The mechanism by which N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-[(2-pyridin-4-yl)methyl]amine: Lacks the morpholine ring, which may reduce its versatility in chemical reactions.

    N-Methyl-N-[(2-morpholin-4-yl)ethyl]amine: Similar structure but with an ethyl bridge instead of a methyl bridge, potentially altering its reactivity and biological activity.

    N-Methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]amine: The position of the nitrogen in the pyridine ring is different, which can affect its chemical properties and interactions.

Uniqueness

N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine is unique due to the presence of both a morpholine ring and a pyridine ring, which provides a balance of hydrophilic and hydrophobic properties. This dual functionality enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFBCDNRFJGAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428750
Record name N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869901-11-1
Record name N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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